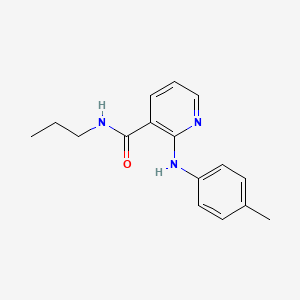
Nicotinamide, N-propyl-2-(p-toluidino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide, N-propyl-2-(p-toluidino)- is a chemical compound with the molecular formula C17H21N3O. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, N-propyl-2-(p-toluidino)- typically involves the reaction of nicotinamide with propylamine and p-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Nicotinamide, N-propyl-2-(p-toluidino)- involves large-scale chemical synthesis using advanced equipment and technology. The process includes the purification of raw materials, precise control of reaction conditions, and efficient separation and purification of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, N-propyl-2-(p-toluidino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Nicotinamide, N-propyl-2-(p-toluidino)- has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular metabolism and DNA repair.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating skin conditions and other medical disorders.
Industry: The compound is used in the production of pharmaceuticals, cosmetics, and other industrial products.
Mechanism of Action
The mechanism of action of Nicotinamide, N-propyl-2-(p-toluidino)- involves its interaction with specific molecular targets and pathways. It is known to influence cellular metabolism, DNA repair, and stress responses. The compound acts by modulating the activity of enzymes and other proteins involved in these processes, thereby exerting its effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A form of vitamin B3 with similar biological functions.
Nicotinamide mononucleotide (NMN): A precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular energy metabolism.
Nicotinamide riboside (NR): Another NAD+ precursor with similar applications in research and medicine.
Uniqueness
Nicotinamide, N-propyl-2-(p-toluidino)- is unique due to its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
65423-29-2 |
|---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-(4-methylanilino)-N-propylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O/c1-3-10-18-16(20)14-5-4-11-17-15(14)19-13-8-6-12(2)7-9-13/h4-9,11H,3,10H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
MYHLRFUGRCPSLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















